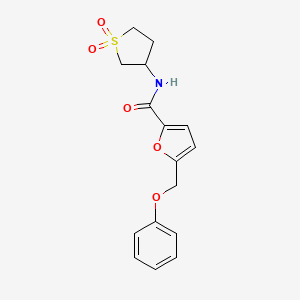
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and tetrahydrothiophene rings, along with the amide functional group . The exact structure would depend on the specific substituents on these rings.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring, the tetrahydrothiophene ring, and the amide group . For example, the furan ring might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Crystallographic and Spectroscopic Studies
Research has explored the crystallographic and spectroscopic properties of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide, focusing on their interactions with biological molecules like DNA. For instance, a study on 2,5-bis(4-guanylphenyl)furan, a compound structurally related to the mentioned chemical, revealed its enhanced DNA-binding affinity compared to other minor groove binding drugs. This was attributed to its direct hydrogen bond interactions with DNA, offering insights into the structural origins of its binding efficacy (Laughton et al., 1995).
Synthesis and Reactivity
Another area of research involves the synthesis and reactivity of furan-2-carboxamide derivatives, which are known to exhibit various therapeutic properties. A study demonstrated the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting its potential as a potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator (Bonilla-Castañeda et al., 2022).
Renewable Energy Applications
Derivatives of furan-2-carboxamide have also been investigated for their applications in renewable energy technologies. For example, phenothiazine derivatives incorporating furan as a conjugated linker were utilized in dye-sensitized solar cells, demonstrating a notable improvement in solar energy-to-electricity conversion efficiency. This underscores the compound's potential in enhancing the performance of renewable energy devices (Kim et al., 2011).
Biobased Polymer Synthesis
Furthermore, the compound has been pivotal in the enzymatic synthesis of biobased polyesters, serving as a rigid diol for creating novel furan polyesters. This research contributes to the development of sustainable materials with comparable properties to conventional petrochemical-based polymers, thereby supporting the advancement of green chemistry (Jiang et al., 2014).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-16(17-12-8-9-23(19,20)11-12)15-7-6-14(22-15)10-21-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZRJLFPCVVHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)
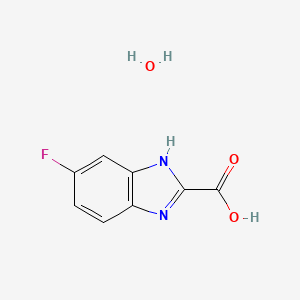

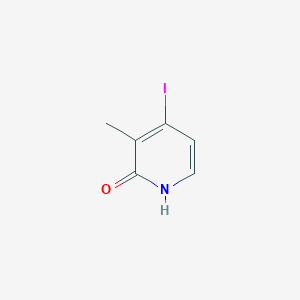
![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)
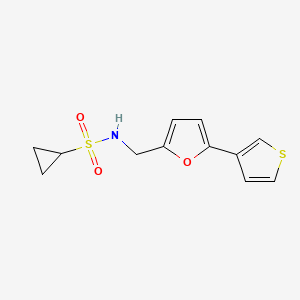

![Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2752459.png)
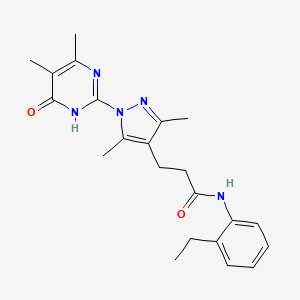

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2752463.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752464.png)
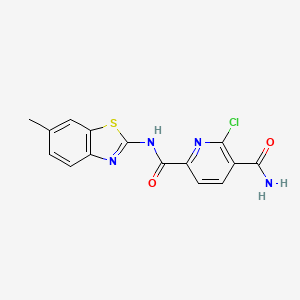
![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)